3-amino-N,N-diethyl-4-(morpholin-4-yl)benzene-1-sulfonamide
Descripción
3-Amino-N,N-diethyl-4-(morpholin-4-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an amino group (-NH₂), a diethylamino (-N,N-diethyl) group, and a morpholine moiety at positions 3, 4, and 1, respectively. The compound’s structural complexity arises from the combination of a sulfonamide backbone with a morpholine ring, which confers distinct electronic and steric properties. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, enhances solubility and may influence binding interactions in biological systems .
Propiedades
IUPAC Name |
3-amino-N,N-diethyl-4-morpholin-4-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-3-17(4-2)21(18,19)12-5-6-14(13(15)11-12)16-7-9-20-10-8-16/h5-6,11H,3-4,7-10,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOWQDDJQHTVSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395166 | |
| Record name | 3-Amino-N,N-diethyl-4-(morpholin-4-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22745-68-2 | |
| Record name | 3-Amino-N,N-diethyl-4-(morpholin-4-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
General Synthetic Strategy
The synthesis of sulfonamide derivatives like 3-amino-N,N-diethyl-4-(morpholin-4-yl)benzene-1-sulfonamide generally follows these key steps:
- Starting material: 4-aminobenzene-1-sulfonamide or its derivatives.
- Introduction of N,N-diethyl substitution: Through amination reactions using diethylamine or related reagents.
- Incorporation of morpholin-4-yl group: Via nucleophilic aromatic substitution or direct substitution on the benzene ring.
- Final purification and characterization.
Preparation Methods from Literature and Patents
Sulfonamide Core Formation and Amination
Starting from 4-aminobenzene-1-sulfonamide , sulfonamide derivatives can be synthesized by treating with carbon disulfide and alkylating agents such as ethyl iodide, yielding diethyl-substituted sulfonamide intermediates. This method was demonstrated in the synthesis of diethyl 4-aminophenylsulfonylcarbonimidodithioate, a related sulfonamide intermediate.
Amination reactions to introduce the diethylamino group typically involve reacting the sulfonamide precursor with diethylamine under reflux conditions in suitable solvents such as toluene. The reaction temperature is often maintained between 60 °C and 90 °C to optimize yield and selectivity.
The ratio of equivalents between the sulfonamide intermediate and diethylamine is critical, generally ranging from 1:5 to 1:20, with a preferred range of 1:10 to 1:15 to ensure complete substitution without excessive reagent waste.
Incorporation of Morpholin-4-yl Group
The morpholine substituent is introduced via nucleophilic substitution on the aromatic ring or by coupling reactions involving morpholine derivatives. This step may require activation of the aromatic ring or use of sulfonyl chlorides to facilitate substitution.
Solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or toluene are commonly employed to dissolve reactants and promote the substitution reaction.
Reaction conditions vary but typically involve mild heating (40–100 °C) and may include catalysts or bases to enhance nucleophilicity and reaction rate.
Detailed Reaction Conditions and Parameters
Representative Synthetic Route Summary
Starting Material: 4-aminobenzene-1-sulfonamide is treated with carbon disulfide followed by alkylation with ethyl iodide to yield a diethyl-substituted sulfonamide intermediate.
Amination: The intermediate is reacted with diethylamine in toluene under reflux conditions (around 79 °C) to introduce the N,N-diethylamino group.
Morpholine Introduction: The morpholin-4-yl group is introduced via nucleophilic substitution on the aromatic ring using morpholine under heating in a polar aprotic solvent such as DMF or toluene.
Purification: The final product is purified by standard methods such as recrystallization or chromatography.
Research Findings and Optimization Notes
Solvent choice: Toluene is preferred for amination due to its suitable boiling point and ability to dissolve both reactants and products effectively.
Temperature control: Maintaining the reaction temperature close to the solvent reflux point improves reaction kinetics and yield.
Equivalents of amine: Using an excess of diethylamine ensures complete substitution but requires careful work-up to remove unreacted amine.
Reaction monitoring: Techniques such as TLC, NMR, and HPLC are used to monitor reaction progress and confirm product formation.
Purification: Final products are typically purified by column chromatography or recrystallization to achieve high purity necessary for further applications.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Range/Condition | Impact on Synthesis |
|---|---|---|
| Starting material | 4-aminobenzene-1-sulfonamide | Essential sulfonamide core |
| Amination reagent | Diethylamine | Introduces N,N-diethyl substitution |
| Amination solvent | Toluene | Good solvent for reflux and solubility |
| Amination temperature | 60–90 °C | Ensures efficient substitution |
| Amination equivalents | 10–15 equivalents of diethylamine | Drives reaction to completion |
| Morpholine substitution | Morpholine in DMF or toluene | Introduces morpholin-4-yl group |
| Reaction time | Several hours (3–6 h typical) | Sufficient for completion of substitution |
| Purification method | Chromatography or recrystallization | Ensures product purity |
Análisis De Reacciones Químicas
Types of Reactions
3-amino-N,N-diethyl-4-(morpholin-4-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinamide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Biological Activities
Research indicates that sulfonamides exhibit a range of biological activities. Notably:
- Antibacterial Properties: Compounds like 3-amino-N,N-diethyl-4-(morpholin-4-yl)benzene-1-sulfonamide inhibit bacterial dihydropteroate synthase, crucial for folate synthesis.
- Anticancer Potential: In cellular studies, related sulfonamides have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer, by inducing apoptosis.
- Enzyme Inhibition: This compound may inhibit carbonic anhydrases, enzymes involved in pH regulation and ion transport, which is critical in many physiological processes.
Applications in Research
The compound's unique structure makes it suitable for various research applications:
-
Medicinal Chemistry:
- Development of new pharmaceuticals targeting specific biological pathways.
- Exploration of structure-activity relationships (SAR) to optimize efficacy and reduce side effects.
-
Biochemical Studies:
- Interaction studies focusing on binding affinities to target enzymes using molecular docking and kinetic assays.
- Investigation of the mechanisms behind enzyme inhibition.
-
Pharmacological Research:
- Evaluating the compound's potential as an anticancer agent through in vitro assays.
- Assessing its antibacterial efficacy against resistant strains of bacteria.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antibacterial Activity | Demonstrated significant inhibition of bacterial growth at low concentrations. |
| Study 2 | Cytotoxic Effects | Induced apoptosis in breast cancer cell lines with IC50 values indicating potent activity. |
| Study 3 | Enzyme Interaction | Showed strong binding affinity to carbonic anhydrases, suggesting potential therapeutic applications in metabolic disorders. |
Mecanismo De Acción
The mechanism of action of 3-amino-N,N-diethyl-4-(morpholin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Sulfonamide derivatives are widely studied for their pharmacological and chemical versatility. Below is a comparative analysis of 3-amino-N,N-diethyl-4-(morpholin-4-yl)benzene-1-sulfonamide with structurally related compounds, focusing on substituent effects, molecular properties, and applications.
Structural Analogues with Heterocyclic Modifications
Actividad Biológica
3-amino-N,N-diethyl-4-(morpholin-4-yl)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of 3-amino-N,N-diethyl-4-(morpholin-4-yl)benzene-1-sulfonamide can be represented as follows:
- Molecular Formula : C17H22N2O3S
- Molecular Weight : 342.44 g/mol
This compound features a sulfonamide group, which is known for its role in various biological activities, particularly in inhibiting enzymes involved in metabolic pathways.
Sulfonamides, including 3-amino-N,N-diethyl-4-(morpholin-4-yl)benzene-1-sulfonamide, typically exert their effects through the inhibition of carbonic anhydrases (CAs), which are enzymes critical for maintaining acid-base balance and facilitating various physiological processes. Research indicates that this compound may interact with multiple CA isoforms, leading to significant biological effects.
Case Study: Inhibition of Carbonic Anhydrases
A study synthesized a series of 4-substituted diazobenzenesulfonamides and evaluated their binding affinity to various CA isoforms. The findings demonstrated that these compounds exhibited significantly higher binding affinities compared to other sulfonamide derivatives. Specifically, the binding affinities were measured using isothermal titration calorimetry (ITC), revealing a dissociation constant () of approximately 6 nM for one of the most effective inhibitors (compound 31 ) against CA I .
Effects on Cardiovascular System
Research has shown that certain benzenesulfonamide derivatives can influence perfusion pressure and coronary resistance. For instance, a related compound (4-(2-aminoethyl)-benzenesulfonamide) was found to decrease perfusion pressure in a time-dependent manner. This suggests that similar mechanisms may be at play for 3-amino-N,N-diethyl-4-(morpholin-4-yl)benzene-1-sulfonamide, potentially through calcium channel modulation .
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. The selectivity and potency of these compounds were evaluated, with some derivatives showing IC50 values significantly lower than standard inhibitors like rivastigmine .
Pharmacokinetics
Understanding the pharmacokinetics of 3-amino-N,N-diethyl-4-(morpholin-4-yl)benzene-1-sulfonamide is crucial for assessing its therapeutic potential. Studies utilizing computational models have indicated favorable absorption, distribution, metabolism, and excretion (ADME) properties. For instance, simulations showed promising permeability characteristics across different cell lines .
Table 1: Summary of Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | High |
| Distribution | Moderate |
| Metabolism | Hepatic |
| Excretion | Renal |
Q & A
Q. Key considerations :
- Purity of intermediates (monitored via HPLC or TLC).
- Solvent selection (DMF enhances SNAr efficiency).
- Reaction yields for analogous compounds range from 60–85% .
Advanced: How can density functional theory (DFT) optimize reaction pathways for sulfonamide derivatives like this compound?
Answer:
DFT calculations (e.g., B3LYP/6-31G*) can:
Predict electronic properties : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
Simulate transition states : Model SNAr mechanisms to assess energy barriers for morpholine substitution.
Validate experimental data : Compare computed vs. observed NMR/IR spectra to confirm structural assignments.
For example, exact-exchange functionals (e.g., Becke’s 1993 method) improve thermochemical accuracy in sulfonamide systems, reducing errors in activation energy predictions to <3 kcal/mol .
Advanced: How can researchers resolve contradictions in reported biological activities of sulfonamide analogs?
Answer:
Contradictions (e.g., varying IC₅₀ values in enzyme assays) may arise from:
- Experimental design : Differences in buffer pH, temperature, or enzyme isoforms (e.g., hCA-II vs. hCA-IX).
- Compound purity : Impurities >2% can skew bioactivity results (validate via LC-MS).
- Assay interference : Sulfonamides may chelate metal ions in assay buffers, requiring controls like EDTA.
Q. Methodological solutions :
- Standardize assay conditions across studies.
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics independently.
- Cross-validate with computational docking (e.g., AutoDock Vina) to identify binding poses .
Advanced: What strategies enhance the dual inhibitory activity of sulfonamides against carbonic anhydrase (CA) and cyclooxygenase (COX)?
Answer:
Dual inhibition requires balancing steric and electronic properties:
Scaffold modification : Introduce dihydrothiazole or pyrimidine rings to engage both CA and COX active sites.
Substituent tuning :
- Electron-withdrawing groups (e.g., -CF₃) enhance CA affinity by polarizing the sulfonamide moiety.
- Hydrophobic moieties (e.g., aryl groups) improve COX-2 selectivity via van der Waals interactions.
Example : 4-[(3-phenyl-4-aryl-dihydrothiazol-2-ylidene)amino]benzenesulfonamide derivatives show dual inhibition (IC₅₀: 0.8–1.2 µM for CA; 1.5–2.0 µM for COX-2) .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., morpholine integration at δ 3.6–3.8 ppm).
- Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: ~355.18 Da).
- X-ray crystallography : Resolves stereochemistry of the sulfonamide group.
- HPLC : Assesses purity (>98% required for biological assays) .
Advanced: How does the morpholine substituent affect the compound’s pharmacokinetic profile?
Answer:
The morpholine ring:
- Increases solubility : LogP reduction by ~0.5 units compared to cyclohexyl analogs.
- Enhances bioavailability : Facilitates passive diffusion through membranes (Caco-2 permeability: >5 × 10⁻⁶ cm/s).
- Metabolic stability : Morpholine is resistant to CYP3A4 oxidation, prolonging half-life (t₁/₂: ~6.5 hrs in rat models) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
